Ziziphin
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Overview
Description
Ziziphin is a triterpene glycoside isolated from the leaves of the Ziziphus jujuba plant, which belongs to the Rhamnaceae family . This compound is known for its unique taste-modifying properties, particularly its ability to reduce the perceived sweetness of various sweeteners, including carbohydrates like glucose and fructose, as well as artificial sweeteners such as sodium saccharin and aspartame . This compound does not affect the perception of other tastes such as bitterness, sourness, and saltiness .
Preparation Methods
Synthetic Routes and Reaction Conditions: The extraction of Ziziphin from Ziziphus jujuba involves several steps. The leaves are typically dried and powdered before being subjected to solvent extraction using methanol or ethanol. The extract is then purified using chromatographic techniques to isolate this compound .
Industrial Production Methods: Industrial production of this compound follows a similar extraction process but on a larger scale. The leaves are harvested, dried, and processed in large extraction units. Solvent extraction is followed by purification steps, including column chromatography and crystallization, to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: Ziziphin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have altered biological activities.
Reduction: Reduction reactions can modify the glycosidic bonds in this compound, potentially changing its taste-modifying properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are used under controlled conditions to introduce new functional groups.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .
Scientific Research Applications
Ziziphin has several scientific research applications, including:
Mechanism of Action
Ziziphin exerts its taste-modifying effects by interacting with taste receptors on the tongue. It specifically targets sweet taste receptors, inhibiting their ability to perceive sweetness. This interaction involves binding to the receptor sites, preventing the activation of the sweet taste signaling pathway . The exact molecular targets and pathways involved in this process are still under investigation, but it is believed that this compound alters the conformation of the taste receptors, reducing their sensitivity to sweet compounds .
Comparison with Similar Compounds
Ziziphin is unique among taste-modifying compounds due to its specific action on sweet taste receptors. Similar compounds include:
Gymnemic Acid: Isolated from Gymnema sylvestre, this compound also reduces the perception of sweetness but is more potent than this compound.
Hodulcine: Another taste-modifying compound with similar properties but different chemical structure.
Lactisole: An artificial taste modifier that inhibits sweet taste perception but works through a different mechanism.
This compound’s uniqueness lies in its natural origin and specific interaction with sweet taste receptors, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
73667-51-3 |
---|---|
Molecular Formula |
C51H80O18 |
Molecular Weight |
981.2 g/mol |
IUPAC Name |
[3-acetyloxy-2-[[7-[3,4-dihydroxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-16-yl]oxy]-5-hydroxy-6-methyloxan-4-yl] acetate |
InChI |
InChI=1S/C51H80O18/c1-23(2)18-28-19-49(11,69-45-41(65-27(6)53)40(64-26(5)52)35(55)25(4)63-45)42-29-12-13-32-47(9)16-15-33(46(7,8)31(47)14-17-48(32,10)50(29)21-51(42,68-28)61-22-50)67-43-38(58)36(56)30(20-60-43)66-44-39(59)37(57)34(54)24(3)62-44/h18,24-25,28-45,54-59H,12-17,19-22H2,1-11H3 |
InChI Key |
SPFBVQWRJFUDBB-UHFFFAOYSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CO[C@H]([C@@H]([C@H]2O)O)O[C@H]3CC[C@@]4([C@H]5CC[C@@H]6[C@H]7[C@@](C[C@@H](O[C@@]78C[C@]6([C@@]5(CC[C@H]4C3(C)C)C)CO8)C=C(C)C)(C)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)OC(=O)C)OC(=O)C)C)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2COC(C(C2O)O)OC3CCC4(C5CCC6C7C(CC(OC78CC6(C5(CCC4C3(C)C)C)CO8)C=C(C)C)(C)OC9C(C(C(C(O9)C)O)OC(=O)C)OC(=O)C)C)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2COC(C(C2O)O)OC3CCC4(C5CCC6C7C(CC(OC78CC6(C5(CCC4C3(C)C)C)CO8)C=C(C)C)(C)OC9C(C(C(C(O9)C)O)OC(=O)C)OC(=O)C)C)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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